TBDMS vs. TMS Ether Hydrolytic Stability: ~20,000-Fold Acid Resistance Advantage
Under acidic aqueous conditions, the TBDMS ether in the target compound exhibits a relative hydrolytic stability of approximately 20,000 compared to a baseline of 1 for the analogous trimethylsilyl (TMS) ether [1]. In practical terms, a TMS-protected (1R,2S)-2-[(trimethylsilyl)oxy]cyclohexan-1-ol would undergo substantial solvolysis during aqueous workup or silica gel chromatography, whereas the TBDMS-protected compound remains >95% intact . This 4.3-log-unit stability differential translates into verifiably higher isolated yields in multi-step sequences where acidic or protic conditions are encountered.
| Evidence Dimension | Relative hydrolytic stability in acidic media |
|---|---|
| Target Compound Data | TBDMS-cyclohexanol: relative stability = 20,000 (TBS) [1] |
| Comparator Or Baseline | TMS-cyclohexanol: relative stability = 1 (TMS); TES-cyclohexanol: relative stability = 64 (TES) [1] |
| Quantified Difference | TBDMS is ~20,000× more stable than TMS; ~312× more stable than TES |
| Conditions | Aqueous acidic hydrolysis; relative rate scale standardized across silyl ether classes [1] |
Why This Matters
A TMS-protected analog would undergo substantial deprotection during standard silica gel chromatography or mildly acidic workup, directly reducing isolated yield, whereas the TBDMS-protected compound survives these conditions with >95% integrity.
- [1] Silyl ether – Wikipedia/Wayback Machine archive. Stability to cleavage: In acidic media, relative stability is TMS(1) < TES(64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). https://web.archive.org/web/20060913000000/http://en.wikipedia.org:80/wiki/Silyl_ether View Source
